5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone, also known as 5-(3, 4-dihydroxybenzyl)dihydrofuran-2(3h)-one, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone has been detected in multiple biofluids, such as feces, urine, and blood.
5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone is a member of catechols.
Brand Name: Vulcanchem
CAS No.: 21618-92-8
VCID: VC20749421
InChI: InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2
SMILES: C1CC(=O)OC1CC2=CC(=C(C=C2)O)O
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one

CAS No.: 21618-92-8

Cat. No.: VC20749421

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one - 21618-92-8

Specification

Description 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone, also known as 5-(3, 4-dihydroxybenzyl)dihydrofuran-2(3h)-one, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-(3', 4'-Dihydroxyphenyl)-gamma-valerolactone has been detected in multiple biofluids, such as feces, urine, and blood.
5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone is a member of catechols.
CAS No. 21618-92-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2
Standard InChI Key ZNXXWTPQHVLMQT-UHFFFAOYSA-N
SMILES C1CC(=O)OC1CC2=CC(=C(C=C2)O)O
Canonical SMILES C1CC(=O)OC1CC2=CC(=C(C=C2)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator